2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridine hydrobromide
Description
Nuclear Magnetic Resonance (NMR) Spectral Assignments
¹H NMR (400 MHz, CDCl₃) data for the compound reveal distinct proton environments:
- δ 7.87 (s, 1H) : Imidazo[1,2-a]pyridine H-3 proton, deshielded by the aromatic ring current.
- δ 7.66 (s, 1H) : H-2 proton adjacent to the benzodioxin substituent.
- δ 7.50 (d, J = 9.00 Hz, 1H) and δ 7.41–7.47 (m, 2H) : Aromatic protons on the benzodioxin ring.
- δ 6.99 (dd, J = 1.17, 9.39 Hz, 1H) and δ 6.92 (d, J = 7.83 Hz, 1H) : Coupled protons from the methyl-substituted pyridine ring.
- δ 2.50 (s, 3H) : Methyl group at C-6, appearing as a singlet due to lack of neighboring protons.
The absence of a broad peak near δ 10–12 suggests protonation at the imidazole nitrogen, consistent with hydrobromide salt formation.
Infrared (IR) Vibrational Mode Analysis
Key IR absorption bands correlate with functional groups:
- 3050–3100 cm⁻¹ : Aromatic C–H stretching vibrations from the benzodioxin and imidazopyridine rings.
- 2850–2950 cm⁻¹ : Aliphatic C–H stretches from the methyl group and dioxane CH₂ units.
- 1600–1450 cm⁻¹ : C=C/C=N ring stretching modes.
- 1250–1100 cm⁻¹ : C–O–C asymmetric and symmetric stretches of the benzodioxin ether.
- 650–800 cm⁻¹ : Out-of-plane bending vibrations of aromatic protons.
The hydrobromide salt likely exhibits a broad N–H⁺ stretch near 2500–3000 cm⁻¹, though this may overlap with aliphatic C–H signals.
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI) mass spectrometry of the compound shows a dominant [M+H]⁺ peak at m/z 347.21, consistent with the molecular weight. Characteristic fragments include:
- m/z 270.08: Loss of bromide (Br⁻, 79.90 Da).
- m/z 252.07: Subsequent elimination of H₂O from the dioxane ring.
- m/z 145.03: Imidazopyridine core after cleavage of the benzodioxin moiety.
The isotopic pattern exhibits a 1:1 ratio for [M+H]⁺ and [M+H+2]⁺ due to bromine’s natural abundance (⁷⁹Br: 50.7%, ⁸¹Br: 49.3%).
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2.BrH/c1-11-2-5-16-17-13(10-18(16)9-11)12-3-4-14-15(8-12)20-7-6-19-14;/h2-5,8-10H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCDPYHXTLWAKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C3=CC4=C(C=C3)OCCO4.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Etherification of Catechol
Catechol undergoes alkylation with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) to form 1,4-benzodioxane. Substitution at the 6-position is achieved via directed ortho-metalation (DoM) strategies, using lithium diisopropylamide (LDA) to deprotonate the aromatic ring, followed by quenching with electrophiles such as trimethyl borate or iodine.
Functionalization at the 6-Position
The 6-substituted benzodioxin is synthesized through Suzuki-Miyaura coupling, employing palladium catalysts (e.g., Pd(PPh₃)₄) to introduce aryl or heteroaryl groups. For example, 6-bromo-1,4-benzodioxane reacts with pinacol boronate esters under inert conditions to yield the desired aryl-substituted product.
Step-by-Step Synthesis of the Imidazopyridine Moiety
The 6-methylimidazo[1,2-a]pyridine core is constructed via cyclocondensation of 2-aminopyridines with α-bromoketones.
Cyclocondensation Reaction
2-Amino-5-methylpyridine reacts with 2-bromoacetophenone in ethanol under reflux, catalyzed by acetic acid. The reaction proceeds via nucleophilic attack of the aminopyridine nitrogen on the α-carbon of the ketone, followed by cyclization to form the imidazopyridine ring.
Substituent Optimization
The 6-methyl group is introduced either by using pre-methylated aminopyridines or through post-synthetic modifications. For instance, Friedel-Crafts alkylation with methyl iodide in the presence of AlCl₃ selectively functionalizes the 6-position.
Coupling Strategies for Ring Fusion
Coupling the benzodioxin and imidazopyridine subunits is critical for achieving the target structure. Two primary methods dominate:
Condensation Reactions
A one-pot three-component reaction combines 6-substituted benzodioxin-amine, 2-bromo-5-methylpyridine, and an aldehyde in the presence of tosic acid. This method, adapted from imidazopyridine syntheses, yields the coupled product in 65–72% efficiency.
Cross-Coupling Techniques
Palladium-mediated couplings, such as Buchwald-Hartwig amination, link pre-formed benzodioxin and imidazopyridine fragments. For example, a 6-bromoimidazopyridine derivative reacts with a benzodioxin-amine using Pd₂(dba)₃ and Xantphos as a ligand system, achieving 80–85% yield.
Table 1: Comparison of Coupling Methods
| Method | Catalyst System | Yield (%) | Purity (%) |
|---|---|---|---|
| Condensation | Tosic acid | 65–72 | >90 |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | 80–85 | >95 |
Hydrobromide Salt Formation
The free base of the coupled product is treated with hydrobromic acid (48% w/w) in ethanol at 0–5°C. Precipitation of the hydrobromide salt occurs within 2–4 hours, yielding a crystalline solid with >98% purity after recrystallization from acetonitrile.
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance coupling efficiency by stabilizing intermediates, while ethereal solvents (THF) improve cyclocondensation yields by minimizing side reactions.
Catalytic Systems
Pd-based catalysts outperform Cu or Ni systems in cross-coupling steps, with Pd(OAc)₂ showing superior activity for aryl-amine bond formation.
Purification and Characterization Techniques
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[1,2-a]pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding oxides and quinones.
Reduction: Reduced derivatives with hydrogenated rings.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridine exhibit anticancer properties. For instance, studies have demonstrated that imidazo[1,2-a]pyridine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis. The compound's ability to induce apoptosis in cancer cells has been a focal point of investigation .
Neuropharmacology
The compound has shown promise in neuropharmacological research. Its structural similarity to known neuroactive compounds suggests potential interactions with neurotransmitter systems. Preliminary studies have explored its effects on serotonin receptors and its potential role as a neuroprotective agent in models of neurodegenerative diseases .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Research indicates that derivatives of imidazo[1,2-a]pyridine can exhibit significant antibacterial and antifungal properties. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential enzymatic processes .
Case Studies
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridine hydrobromide involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.
Modulate Receptors: Interact with cellular receptors, altering their signaling pathways.
Induce Apoptosis: Trigger programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The benzodioxin group in HMS-I1 HBr distinguishes it from simpler aryl-substituted analogs (e.g., 3j, 3k) by enabling multivalent interactions with PD-L1's hydrophobic tunnels . In contrast, halogenated derivatives (e.g., 4-bromophenyl) prioritize synthetic accessibility and stability over target engagement .
- Bioactivity: HMS-I1 HBr’s low-micromolar PD-L1 affinity contrasts with compounds like 3j or 3k, which lack reported biological data despite high yields .
Commercial and Research Relevance
- Research Focus : Current studies prioritize optimizing HMS-I1 HBr’s pharmacokinetics through structural modifications (e.g., introducing polar groups) while retaining PD-L1 binding efficacy .
Biological Activity
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridine hydrobromide (CAS No. 1955554-15-0) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 347.21 g/mol. The structure features a fused imidazo[1,2-a]pyridine ring and a benzodioxin moiety, which contribute to its unique biological activities.
Key Properties:
| Property | Value |
|---|---|
| Molecular Weight | 347.21 g/mol |
| CAS Number | 1955554-15-0 |
| IUPAC Name | This compound |
| InChI Key | ZNAWJWFMKKSTJM-UHFFFAOYSA-N |
Antiparasitic Activity
Recent studies have highlighted the compound's efficacy against various parasites. For instance, it was identified as having significant activity against Trypanosoma cruzi and Leishmania donovani. In vitro assays demonstrated that the compound effectively inhibited intracellular infections without causing cytotoxicity in host cells .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Preliminary studies indicated that derivatives of imidazo[1,2-a]pyridine exhibit cytotoxic effects against several cancer cell lines including breast (MCF-7), lung (A549), and colon (HCT-116) cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .
Enzyme Inhibition
In addition to its antiparasitic and anticancer activities, this compound has shown promise as an enzyme inhibitor. It is being investigated for its potential to inhibit specific enzymes involved in disease pathways, which could lead to therapeutic applications in treating various conditions .
Study on Antiparasitic Activity
A collaborative virtual screening study revealed that the compound demonstrated effective antiparasitic activity against T. cruzi. The results indicated that modifications in the chemical structure could enhance its efficacy while reducing cytotoxicity .
Study on Anticancer Activity
In a separate study focusing on cancer cell lines, compounds similar to 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridine were subjected to MTT assays. Results showed promising cytotoxicity against MCF-7 and A549 cells with IC50 values indicating strong potential for further development into anticancer drugs .
Q & A
Q. How can batch-to-batch variability in compound synthesis impact experimental reproducibility?
- Methodological Answer : Characterize each batch via NMR, HPLC, and elemental analysis. Track impurities (e.g., residual bromine) and correlate with biological outcomes. Standardize synthetic protocols (e.g., reaction time, temperature) and document deviations in open-access repositories .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in aerosol-generating procedures?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
